molecular formula C8H12N2O4S B14489779 Pyridine-2-aldoxime ethanesulfonate CAS No. 63680-94-4

Pyridine-2-aldoxime ethanesulfonate

Cat. No.: B14489779
CAS No.: 63680-94-4
M. Wt: 232.26 g/mol
InChI Key: PPDKJQKBXSXZST-UHFFFAOYSA-N
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Description

Pyridine-2-aldoxime ethanesulfonate is a chemical compound known for its significant role in the reactivation of acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This compound is particularly important in the treatment of organophosphate poisoning, which can occur due to exposure to certain pesticides and nerve agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-aldoxime ethanesulfonate typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-aldoxime ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further functionalized for different applications .

Scientific Research Applications

Pyridine-2-aldoxime ethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

Pyridine-2-aldoxime ethanesulfonate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds. The compound binds to the acetylcholinesterase-organophosphate complex and cleaves the phosphate-ester bond, thereby restoring the enzyme’s activity. This reactivation allows the breakdown of accumulated acetylcholine, which helps to alleviate the symptoms of organophosphate poisoning .

Comparison with Similar Compounds

Uniqueness: Pyridine-2-aldoxime ethanesulfonate is unique due to its specific reactivity and the conditions under which it can be synthesized and utilized. Its ethanesulfonate group provides distinct solubility and reactivity characteristics compared to other oximes .

Properties

CAS No.

63680-94-4

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

ethanesulfonic acid;N-(pyridin-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C6H6N2O.C2H6O3S/c9-8-5-6-3-1-2-4-7-6;1-2-6(3,4)5/h1-5,9H;2H2,1H3,(H,3,4,5)

InChI Key

PPDKJQKBXSXZST-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.C1=CC=NC(=C1)C=NO

Origin of Product

United States

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